Rhodium hexamine ion
Description
Structure
2D Structure
Properties
Molecular Formula |
H18N6Rh+3 |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
azane;rhodium(3+) |
InChI |
InChI=1S/6H3N.Rh/h6*1H3;/q;;;;;;+3 |
InChI Key |
JGYYKTIOJIEIKU-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.N.N.[Rh+3] |
Origin of Product |
United States |
Synthetic Methodologies for Hexammine Rhodium Iii Complexes
Classical Preparative Routes
The traditional synthesis of hexammine rhodium(III) complexes is characterized by the direct reaction of a rhodium precursor with an ammonia (B1221849) source under specific, often forcing, conditions. This approach relies on the stepwise substitution of ligands on the rhodium starting material.
The choice of the starting rhodium compound is critical to the success of the synthesis. The most commonly employed precursor for preparing rhodium(III) ammine complexes is hydrated rhodium(III) chloride (RhCl₃·xH₂O). nih.gov This compound is typically used because of its commercial availability and reactivity. Other rhodium(III) salts can also serve as starting materials, with the anion potentially influencing the reaction conditions and the final product's purity.
| Precursor | Formula | Typical Use |
| Hydrated Rhodium(III) Chloride | RhCl₃·xH₂O | The most common and traditional starting material for rhodium ammine complexes. nih.gov |
| Sodium Hexachlororhodate(III) | Na₃[RhCl₆] | An alternative precursor, often used in rhodium refining processes. |
| Hexanitrorhodate(III) salts | e.g., Na₃[Rh(NO₂)₆] | Used in strategies involving the exchange of nitrito ligands for ammine ligands. nih.gov |
This table outlines common rhodium precursors used in the synthesis of hexammine rhodium(III) complexes.
The direct ammination of rhodium(III) chloride is a kinetically slow process. nih.gov The substitution of the final chloride ligand in the intermediate chloropentammine rhodium(III) complex, [Rh(NH₃)₅Cl]²⁺, to form the hexammine complex is particularly challenging. nih.gov To achieve a nearly quantitative yield, classical methods employ rigorous conditions.
A general and effective procedure involves heating an intermediate rhodium(III) chloroammine complex, such as [Rh(NH₃)₅Cl]Cl₂, with a concentrated aqueous solution of ammonia in a sealed vessel, like a Teflon autoclave. nih.gov High temperatures and pressures are necessary to drive the substitution of the last chloride ligand.
Typical Reaction Conditions for Hexammine Formation:
Reactant: [Rh(NH₃)₅Cl]Cl₂ or other rhodium(III) chloroamines nih.gov
Reagent: Concentrated aqueous ammonia nih.gov
Temperature: ~150 °C nih.gov
Time: Can be up to 100 hours nih.gov
Apparatus: Sealed autoclave nih.gov
Optimization of these conditions involves balancing reaction time, temperature, and ammonia concentration to maximize the yield of the desired hexammine product while minimizing the formation of side products. The pH of the reaction medium is a critical parameter; it can be controlled using buffer solutions to selectively form intermediate species like [Rh(NH₃)₄Cl₂]Cl in a stepwise manner. nih.gov The use of reducing agents, such as zinc dust or hydrazinium salts, has also been shown to catalyze and accelerate ligand substitution, likely through the formation of highly reactive Rh(I) intermediates. nih.gov
Modern Synthetic Strategies
While classical methods are effective, modern synthetic strategies focus on achieving greater control over the reaction pathways, particularly for producing specific isomers of mixed-ligand complexes, which are often precursors to the hexammine ion. These strategies are centered on controlled ligand exchange and stereoselective approaches.
Ligand exchange is the fundamental process in forming ammine complexes. Modern approaches utilize this principle by starting with rhodium complexes containing more labile ligands than chloride, or ligands that direct the stereochemical outcome of the reaction.
A prominent example is the use of hexanitrorhodate(III), [Rh(NO₂)₆]³⁻, as a starting material. The nitrito ligands can be sequentially replaced by ammonia. Subsequent treatment with hydrochloric acid can then replace the remaining nitrito groups with chloride ions if desired, providing a pathway to various chloroammine intermediates. nih.gov This method offers an alternative route that can avoid the harsh conditions required for direct ammination of rhodium chloride.
Another sophisticated ligand exchange strategy involves the use of bidentate ligands as intermediates. For instance, the [Rh(NH₃)₅Cl]²⁺ complex can react with oxalate ions (C₂O₄²⁻) to form [Rh(NH₃)₄(C₂O₄)]⁺. This intermediate can then be treated with chloride ions to stereoselectively produce cis-[Rh(NH₃)₄Cl₂]⁺, demonstrating how ligand exchange can be used to control the geometry of the product. nih.gov
While the hexammine rhodium(III) ion itself, being octahedral with identical ligands ([Rh(NH₃)₆]³⁺), does not exhibit stereoisomerism, the stereoselective synthesis of its precursors is a significant aspect of modern rhodium ammine chemistry. The ability to selectively synthesize cis or trans isomers of intermediate complexes like dichlorotetramminerhodium(III), [Rh(NH₃)₄Cl₂]⁺, is crucial for further controlled synthesis.
The choice of precursor and reaction conditions dictates the stereochemical outcome:
trans-[Rh(NH₃)₄Cl₂]⁺: This isomer can be obtained by the direct reaction of [RhCl₆]³⁻ with ammonia at a high pH. nih.gov
cis-[Rh(NH₃)₄Cl₂]⁺: This isomer can be formed by starting with [Rh(NO₂)₆]³⁻, reacting it with ammonia, and then using an intermediate like the oxalate complex as described previously. nih.gov The low trans-effect of the ammonia ligand compared to chloride or nitrite is a key factor guiding the stereochemistry of the substitution. nih.gov
This level of control allows for the rational design of synthetic pathways toward specific rhodium ammine complexes.
Purification and Isolation Techniques for Hexammine Rhodium(III) Salts
The final stage of the synthesis involves the purification and isolation of the hexammine rhodium(III) salt, typically as the chloride, [Rh(NH₃)₆]Cl₃. Given the stability of the complex, purification often focuses on separating it from unreacted starting materials or incompletely substituted intermediates.
After the high-pressure reaction, the resulting mixture is cooled, and the solid product is collected. A common purification method involves washing the crude product with water to remove soluble impurities. nih.gov The colorless, pure [Rh(NH₃)₆]Cl₃ can then be obtained by evaporating the remaining solution. nih.gov
For intermediates, recrystallization is a powerful technique. For example, trans-[Rh(NH₃)₄Cl₂]Cl can be purified by crystallization from a hot 1:1 HCl water solution. nih.gov In cases where rhodium refining is the goal, intermediate complexes like nitropentamminerhodium(III) dinitrate, Rh(NH₃)₅(NO₂)₂, are purified by recrystallization from water, leveraging their high solubility in hot water and low solubility in cold water. google.com This purified intermediate is then converted back to a chloroammine complex before proceeding to the final hexammine product. google.com
| Technique | Purpose | Example Application |
| Washing | Removal of soluble impurities from the final product. | Washing the crude product from the autoclave reaction with water. nih.gov |
| Recrystallization | Purification of intermediate chloroammine or nitroammine salts. | Purifying trans-[Rh(NH₃)₄Cl₂]Cl from hot aqueous HCl. nih.gov |
| Evaporation | Isolation of the final, purified solid product. | Evaporating the washed reaction mixture to obtain dry [Rh(NH₃)₆]Cl₃. nih.gov |
This table summarizes key purification and isolation techniques for hexammine rhodium(III) salts and their precursors.
Structural Elucidation and Crystallographic Investigations of Hexammine Rhodium Iii Compounds
X-ray Diffraction Studies of Solid-State Structures
X-ray diffraction is a primary tool for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on various salts of the hexammine rhodium(III) cation have revealed key details about its structure and packing in the solid state.
Crystal System and Space Group Analysis
The crystal structure of hexammine rhodium(III) compounds is highly dependent on the counter-anion present. For instance, hexammine rhodium(III) chloride, [Rh(NH₃)₆]Cl₃, exhibits a face-centered cubic (fcc) like packing arrangement of the [Rh(NH₃)₆]³⁺ octahedra. d-nb.info The chloride anions occupy the interstitial sites within this packing. d-nb.info In a more complex salt, [Rh(NH₃)₆]₃Cl₄(N₃)₅, the structure also adopts an fcc-like ABC packing of the [Rh(NH₃)₆]³⁺ octahedra along the [-110] crystallographic direction. d-nb.info
Double-complex salts containing the hexammine rhodium(III) cation have also been extensively studied. For example, compounds of the type [M¹(NH₃)₆][M²(C₂O₄)₃] (where M¹ and M² can be Co or Rh) can crystallize in different space groups depending on the synthesis conditions. The hydrated form, [M¹(NH₃)₆][M²(C₂O₄)₃]·3H₂O, typically crystallizes in the P-3 space group, while the anhydrous form adopts the P-1 space group. semanticscholar.orgmdpi.com Another complex salt, K₃[Rh(NH₃)₆][Rh(C₂O₄)₃]₂·6H₂O, also crystallizes in the P-3 space group. semanticscholar.orgmdpi.com The specific crystal system and space group for several hexammine rhodium(III) compounds are detailed in the table below.
| Compound | Crystal System | Space Group | Reference |
| [Rh(NH₃)₆]Cl₃ | Not specified | Not specified | researchgate.net |
| Rh(NH₃)₆₃·2H₂O | Not specified | Not specified | researchgate.net |
| Rh(NH₃)₆Cl·3H₂O | Not specified | Not specified | researchgate.net |
| [Rh(NH₃)₆][Co(C₂O₄)₃]·3H₂O | Trigonal | P-3 | semanticscholar.org |
| [Rh(NH₃)₆][Rh(C₂O₄)₃]·3H₂O | Trigonal | P-3 | semanticscholar.org |
| [Co(NH₃)₆][Rh(C₂O₄)₃]·3H₂O | Trigonal | P-3 | semanticscholar.org |
| Anhydrous [M¹(NH₃)₆][M²(C₂O₄)₃] | Triclinic | P-1 | semanticscholar.orgmdpi.com |
| K₃[Rh(NH₃)₆][Rh(C₂O₄)₃]₂·6H₂O | Trigonal | P-3 | semanticscholar.orgmdpi.com |
Coordination Geometry and Bond Parameter Determination
The [Rh(NH₃)₆]³⁺ cation consistently displays an octahedral coordination geometry, with the rhodium(III) center bonded to six ammonia (B1221849) ligands. semanticscholar.orgmdpi.comresearchgate.net The Rh-N bond lengths in these complexes are a key parameter. In a series of double-complex salts, the Rh-N bond lengths were found to range from 2.052(2) to 2.087(2) Å, with an average length of 2.067(7) Å. semanticscholar.orgmdpi.comresearchgate.net In another study, the Rh-N bond lengths in K₃[Rh(NH₃)₆][Rh(C₂O₄)₃]₂·6H₂O were reported to be 2.029(3) Å. semanticscholar.orgmdpi.com The N-Rh-N bond angles deviate only slightly from the ideal octahedral angles of 90° and 180°. For instance, in the double-complex salts, these angles range from 88.00(10) to 92.07(11)°. semanticscholar.orgmdpi.comresearchgate.net In K₃[Rh(NH₃)₆][Rh(C₂O₄)₃]₂·6H₂O, the N-Rh-N angles are even closer to ideal, ranging from 89.61(12) to 90.39(12)°. semanticscholar.orgmdpi.com
| Compound | Rh-N Bond Length (Å) | N-Rh-N Bond Angle (°) | Reference |
| [Rh(NH₃)₆][M(C₂O₄)₃] type | 2.052(2) - 2.087(2) | 88.00(10) - 92.07(11) | semanticscholar.orgmdpi.comresearchgate.net |
| K₃[Rh(NH₃)₆][Rh(C₂O₄)₃]₂·6H₂O | 2.029(3) | 89.61(12) - 90.39(12) | semanticscholar.orgmdpi.com |
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonding plays a crucial role in the stability and packing of hexammine rhodium(III) crystals. The ammonia ligands are excellent hydrogen bond donors, forming extensive networks with the counter-anions and any water molecules present in the crystal lattice. In the double-complex salts [M¹(NH₃)₆][M²(C₂O₄)₃]·3H₂O, the cations and anions are linked by hydrogen bonds, both directly between the ligand atoms and through bridging water molecules. mdpi.com These interactions create columns that are interconnected by a system of hydrogen bonds. mdpi.com Similarly, in K₃[Rh(NH₃)₆][Rh(C₂O₄)₃]₂·6H₂O, the layers of cations and anions are stabilized by hydrogen bonds between the ligands and with water molecules. mdpi.com The presence of these extensive hydrogen bonding networks is a common feature in the crystal structures of hexammine complexes. researchgate.net
Neutron Diffraction Studies
While X-ray diffraction is powerful, neutron diffraction offers a significant advantage in locating hydrogen atoms. This is because X-rays scatter from electrons, making light atoms like hydrogen difficult to detect, especially in the presence of heavy metals like rhodium. Neutrons, however, scatter from atomic nuclei, providing a much clearer picture of hydrogen positions.
Structural Comparisons with Isoelectronic and Isovalent Hexammine Complexes
Comparing the structure of [Rh(NH₃)₆]³⁺ with its isoelectronic and isovalent counterparts, such as [Co(NH₃)₆]³⁺ and [Ir(NH₃)₆]³⁺, provides valuable insights into the effects of the central metal ion on the coordination geometry.
The [Co(NH₃)₆]³⁺ cation, like its rhodium analog, is a classic example of an octahedral complex. Its salts often exhibit extensive hydrogen bonding networks. researchgate.net For instance, in [Co(NH₃)₆]Br₂(BF₄), the crystal lattice is stabilized by N-H···F and N-H···Br interactions. researchgate.net In [Co(NH₃)₆]Cl₂(HC₂O₄)·H₂O, a strong network of N-H···O and N-H···Cl hydrogen bonds is observed. researchgate.net
Structural data for iridium(III) hexammine complexes also show the expected octahedral geometry. researchgate.net The comparison of bond lengths and angles across the series Co(III), Rh(III), and Ir(III) would reveal trends related to the increasing size of the metal ion down the group. While a direct, comprehensive comparison table is not available in the search results, individual studies on these complexes confirm their structural similarities. For example, the synthesis and structural characterization of isomorphous compounds [Ir(NH₃)₆]₂(C₂O₄)₃ · 4 H₂O have been reported, which crystallize in the orthorhombic space group Pnnm. researchgate.net
A detailed comparative analysis would require consistent crystallographic data for a series of salts with the same counter-anion for each of the Co(III), Rh(III), and Ir(III) hexammine complexes. However, the available information confirms that all three cations maintain a stable octahedral geometry, with the primary structural variations arising from the nature of the counter-anions and the resulting packing and hydrogen bonding networks.
Spectroscopic Characterization Techniques and Interpretation for Hexammine Rhodium Iii Ions
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of the hexammine rhodium(III) ion in an aqueous solution is characterized by weak bands in the ultraviolet region, which are assigned to ligand field (d-d) transitions, and more intense bands at shorter wavelengths corresponding to charge transfer transitions.
Rhodium(III) has a [Kr]4d⁶ electron configuration. In the strong octahedral field provided by six ammonia (B1221849) ligands, these electrons occupy the lower energy t₂g orbitals, resulting in a low-spin configuration with a diamagnetic ground state, represented by the term symbol ¹A₁g.
According to ligand field theory, two spin-allowed d-d transitions are expected for a d⁶ octahedral complex. These transitions involve the promotion of an electron from the filled t₂g orbitals to the empty eg orbitals. The two observed absorption bands for [Rh(NH₃)₆]³⁺ are assigned as follows:
¹A₁g → ¹T₁g : This is the lowest energy spin-allowed transition.
¹A₁g → ¹T₂g : This transition occurs at higher energy.
These transitions are Laporte-forbidden, which results in low molar absorptivity values (ε), typically in the range of 100-120 L mol⁻¹ cm⁻¹.
| Transition | λmax (nm) | Energy (cm-1) | ε (L mol-1 cm-1) |
|---|---|---|---|
| ¹A₁g → ¹T₁g | 305 | 32,790 | 117 |
| ¹A₁g → ¹T₂g | 255 | 39,220 | 101 |
At higher energies (wavelengths below 250 nm), the spectrum of the hexammine rhodium(III) ion is dominated by intense absorption bands. These are not d-d transitions but are instead assigned as ligand-to-metal charge transfer (LMCT) bands.
In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand in character (in this case, the σ-bonding orbitals of the ammonia ligands) to a molecular orbital that is predominantly metal in character (the empty eg* orbitals of the rhodium(III) center). This process can be viewed as a temporary, light-induced reduction of the metal center. These transitions are fully allowed by spectroscopic selection rules, resulting in much higher molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹) compared to the forbidden d-d transitions. For [Rh(NH₃)₆]³⁺, these intense LMCT bands are found in the far-UV region of the spectrum.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides critical information about the bonding and structure of the [Rh(NH₃)₆]³⁺ cation by probing the vibrational modes of the Rh-N bonds and the internal modes of the coordinated ammonia ligands.
The vibrations of the central RhN₆ octahedron are of primary interest for understanding the metal-ligand bond strength. For an ideal octahedral (Oₕ) geometry, group theory predicts four vibrational modes involving the Rh-N framework: ν₁(A₁g), ν₂(E₉), ν₃(F₁ᵤ), and ν₄(F₁ᵤ). The Rh-N stretching vibrations are particularly informative.
Raman Spectroscopy : The symmetric Rh-N stretch (ν₁, A₁g) and the asymmetric Rh-N stretch (ν₂, E₉) are Raman-active.
Infrared Spectroscopy : The triply degenerate asymmetric Rh-N stretch (ν₃, F₁ᵤ) is IR-active.
The observation of these distinct bands in the Raman and IR spectra confirms the high symmetry of the complex. The frequencies of these modes are directly related to the force constant of the Rh-N bond.
The internal vibrational modes of the six ammonia ligands are also observed in the spectra. These include N-H stretching, symmetric (δₛ) and asymmetric (δₐ) deformations, and rocking (ρᵣ) modes. Coordination to the rhodium(III) ion typically causes a shift in these frequencies compared to free ammonia, indicating the formation of the coordinate bond and the influence of the metal's positive charge on the N-H bonds.
The following table summarizes the key vibrational frequencies observed for hexammine rhodium(III) chloride. nih.govresearchgate.net
| Vibrational Mode | Assignment | IR Frequency (cm-1) | Raman Frequency (cm-1) |
|---|---|---|---|
| N-H Stretching | ν(NH₃) | 3276 (s), 3181 (w) | - |
| Asymmetric Deformation | δₐ(NH₃) | 1616, 1572, 1546 | - |
| Symmetric Deformation | δₛ(NH₃) | 1302 (s), 1279 (w) | - |
| Rocking | ρᵣ(NH₃) | 855, 821, 755 | - |
| Rh-N Stretching | ν(Rh-N) | 470 (νₐ) | 515 (νₛ), 480 (νₐ) |
| N-Rh-N Bending | δ(N-Rh-N) | 310 (δₐ) | 240 |
s = strong, w = weak
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers further insight into the structure and environment of the hexammine rhodium(III) ion, although the properties of the rhodium nucleus present significant experimental challenges.
Rhodium has one naturally occurring isotope, ¹⁰³Rh, which has a nuclear spin of I = 1/2. huji.ac.ilnorthwestern.edu This is advantageous as it results in sharp NMR signals without quadrupolar broadening. However, the ¹⁰³Rh nucleus has a very low magnetogyric ratio and, consequently, a very low receptivity compared to ¹H. This extremely low sensitivity makes direct observation of ¹⁰³Rh NMR signals very difficult and time-consuming. huji.ac.ilnih.gov
For the highly symmetric [Rh(NH₃)₆]³⁺ ion, the electric field gradient at the nucleus is zero, which can lead to very long spin-lattice (T₁) relaxation times, further complicating direct detection by requiring long delays between pulses.
Due to these difficulties, there is a lack of reported direct ¹⁰³Rh NMR data for the hexammine rhodium(III) ion in the literature. For other rhodium complexes, the ¹⁰³Rh chemical shifts are known to span an exceptionally wide range of over 12,000 ppm, making the chemical shift highly sensitive to the coordination environment. huji.ac.ilnorthwestern.edu Indirect detection methods, such as Heteronuclear Multiple Quantum Coherence (HMQC), which correlate the ¹⁰³Rh nucleus to more sensitive nuclei like ¹H or ³¹P, are often employed, but are less straightforward for this complex where the protons are three bonds removed from the metal center. huji.ac.il
The ¹H NMR spectrum of [Rh(NH₃)₆]³⁺ is expected to show a single resonance for the 18 chemically equivalent protons of the ammonia ligands. This peak may appear broad due to unresolved coupling to the ¹⁰³Rh nucleus and scalar coupling to the quadrupolar ¹⁴N nucleus (I=1).
¹H and ¹⁵N NMR Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of the hexammine rhodium(III) ion is characterized by a single resonance for the eighteen equivalent protons of the ammonia ligands. While specific chemical shift values can vary slightly with the counter-ion and solvent, they are typically observed in the range of 3-4 ppm. The protons of the coordinated ammonia molecules are deshielded compared to free ammonia, a consequence of the electron-withdrawing effect of the Rh(III) center.
¹⁵N NMR spectroscopy provides more direct information about the nitrogen environment and the Rh-N bond. For the [Rh(NH₃)₆]³⁺ ion, the ¹⁵N chemical shift has been reported at approximately -35.5 ppm relative to liquid ammonia. A key feature of the ¹⁵N NMR spectrum is the observation of spin-spin coupling between the ¹⁵N nucleus and the 100% abundant ¹⁰³Rh nucleus (a spin-1/2 nucleus). The one-bond coupling constant, ¹J(¹⁰³Rh, ¹⁵N), for the hexammine complex is approximately 24.2 Hz. This coupling provides direct evidence of the covalent character of the Rh-N bond.
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |
| ¹H | ~3-4 | - |
| ¹⁵N | ~ -35.5 (rel. to liq. NH₃) | ¹J(¹⁰³Rh, ¹⁵N) ≈ 24.2 |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a sample.
Core Level Binding Energy Analysis
For the hexammine rhodium(III) ion, the core level binding energies of the rhodium and nitrogen atoms are of particular interest. The Rh 3d spectrum exhibits a spin-orbit split doublet, corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ levels. For rhodium(III) compounds, the Rh 3d₅/₂ binding energy is typically observed in the range of 308-310 eV. The exact value is sensitive to the chemical environment of the rhodium atom.
The N 1s spectrum of the hexammine rhodium(III) ion shows a single peak, consistent with the presence of six equivalent ammonia ligands. The N 1s binding energy for coordinated ammonia is typically found around 400 eV. This value is higher than that of free ammonia, reflecting the donation of electron density from the nitrogen to the rhodium(III) center.
| Element | Core Level | Typical Binding Energy (eV) |
| Rhodium | Rh 3d₅/₂ | 308 - 310 |
| Nitrogen | N 1s | ~400 |
Oxidation State Determination and Electronic Configuration Probing
The measured core level binding energies from XPS are instrumental in confirming the +3 oxidation state of rhodium in the hexammine complex. The observed Rh 3d binding energy is significantly higher than that of metallic rhodium (around 307 eV), indicating a positive charge on the rhodium atom. The chemical shift in the binding energy provides a direct probe of the electronic environment of the metal center. By comparing the experimental binding energies with those of standard rhodium compounds, a clear assignment of the oxidation state can be made.
Auger Electron Spectroscopy (AES) is another surface analysis technique that can be used to identify the elemental composition of a sample. The kinetic energies of the Auger electrons are characteristic of the elements present. While detailed AES studies specifically on the hexammine rhodium(III) ion are not extensively reported in the literature, the technique can be used to complement XPS data in confirming the presence of rhodium and nitrogen in the complex. The Auger spectra of rhodium and nitrogen would show characteristic peaks at specific kinetic energies, further verifying the elemental makeup of the compound.
Other Advanced Spectroscopic Methods
Beyond NMR and photoelectron spectroscopies, other advanced techniques provide further insights into the structure and properties of the hexammine rhodium(III) ion.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the [Rh(NH₃)₆]³⁺ cation. The IR spectrum of [Rh(NH₃)₆]Cl₃ shows characteristic bands for the N-H stretching (ν(NH₃)) vibrations around 3276 cm⁻¹ (strong) and 3181 cm⁻¹ (weak). nih.gov The NH₃ asymmetric and symmetric deformation modes (δₐ(NH₃) and δₛ(NH₃)) appear in the regions of 1616-1546 cm⁻¹ and 1302-1279 cm⁻¹, respectively. nih.gov The Rh-N stretching vibration (ν(Rh-N)) is observed in the far-IR region, with the asymmetric stretch (νₐ(Rh-N)) at approximately 470 cm⁻¹. nih.gov The Raman spectrum provides complementary information, with the symmetric Rh-N stretching mode (νₛ(Rh-N)) being particularly strong at around 515 cm⁻¹. nih.gov
Inelastic Neutron Scattering (INS): Inelastic Neutron Scattering is a powerful technique for studying the vibrational and magnetic excitations in materials. While specific INS studies on the hexammine rhodium(III) ion are not widely documented, the technique has been applied to study excited states in rhodium metal. For coordination complexes, INS can provide detailed information about the vibrational density of states and is particularly useful for observing low-frequency modes that are difficult to access with IR and Raman spectroscopy.
Theoretical and Computational Studies of Hexammine Rhodium Iii Ion
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Modern computational chemistry provides powerful tools to investigate the properties of coordination compounds with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations have been extensively employed to study the hexammine rhodium(III) ion.
Geometry Optimization and Electronic Structure Prediction
Quantum chemical calculations are instrumental in determining the most stable geometric arrangement of atoms in a molecule and describing the distribution of electrons.
Theoretical studies employing methods such as Hartree-Fock (HF) and DFT have been used to optimize the geometry of rhodium complexes. researchgate.netetsu.edu For the hexammine rhodium(III) ion, these calculations consistently predict an octahedral geometry, which is in excellent agreement with experimental data obtained from X-ray crystallography. The Rh-N bond lengths are a key parameter determined through geometry optimization. For instance, ab initio molecular dynamics simulations on related rhodium(III) complexes show Rh-L bond distances of approximately 2.1 Å. rsc.org
The electronic structure of the hexammine rhodium(III) ion is characterized by the arrangement of electrons in its molecular orbitals. Rhodium(III) is a d⁶ metal ion. In the strong ligand field provided by the six ammonia (B1221849) ligands, the complex adopts a low-spin electron configuration. libretexts.orglibretexts.org This means that the six d-electrons are paired in the lower energy t₂g orbitals, leaving the higher energy eg orbitals empty. DFT and ab initio methods can precisely calculate the energies of these orbitals and visualize their shapes, providing a detailed picture of the metal-ligand bonding interactions. researchgate.netrsc.org
Ligand Field Splitting Energy Calculations
The energy difference between the t₂g and eg sets of d-orbitals in an octahedral complex is known as the ligand field splitting energy (Δo). This value is crucial for understanding the electronic spectra and magnetic properties of the complex.
Quantum chemical calculations, particularly time-dependent DFT (TD-DFT), are used to predict the electronic absorption spectra of coordination compounds. researchgate.net The absorption maximum (λmax) in the UV-visible spectrum of [Rh(NH₃)₆]³⁺ corresponds to the energy required to promote an electron from the t₂g to the eg orbitals. The experimental λmax for this ion is reported to be around 295 nm. askfilo.comchegg.com
From this, the ligand field splitting energy can be calculated. Theoretical calculations have shown that the Δo for [Rh(NH₃)₆]³⁺ is approximately 34,000 cm⁻¹ to 34,100 cm⁻¹. libretexts.orguomustansiriyah.edu.iq This large splitting energy confirms the strong-field nature of the ammonia ligands and explains the low-spin configuration of the complex. iitg.ac.in The trend of increasing Δo down a group in the periodic table is also evident, with [Rh(NH₃)₆]³⁺ having a significantly larger Δo than its cobalt analogue, [Co(NH₃)₆]³⁺. libretexts.orgiitg.ac.inegyankosh.ac.in
| Complex | Δo (cm⁻¹) |
| [Co(NH₃)₆]³⁺ | 22,900 libretexts.org |
| [Rh(NH₃)₆]³⁺ | 34,100 libretexts.org |
| [Ir(NH₃)₆]³⁺ | 40,000 libretexts.org |
Vibrational Frequency Calculations and Spectral Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule. Computational methods can calculate the vibrational frequencies and normal modes of a molecule, which aids in the assignment of experimentally observed spectral bands. uni-rostock.demdpi.com
For the hexammine rhodium(III) ion, DFT calculations can predict the frequencies of various vibrational modes, such as the Rh-N stretching and N-H stretching and bending vibrations. mdpi.com By comparing the calculated frequencies with experimental IR and Raman spectra, a detailed assignment of the spectral features can be achieved. nist.govnih.gov This process helps in confirming the structure of the complex and provides insights into the strength of the metal-ligand and intra-ligand bonds. The calculation of isotopic frequency shifts can further aid in the definitive assignment of vibrational modes. nih.govcrystalsolutions.eu
Ligand Field Theory (LFT) Applications
Ligand Field Theory (LFT) is a theoretical model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and incorporates aspects of molecular orbital theory.
Crystal Field Stabilization Energy (CFSE) Analysis
The Crystal Field Stabilization Energy (CFSE) is a measure of the net energy stabilization gained by a transition metal ion due to the splitting of its d-orbitals in the presence of a ligand field. wikibooks.org
For the d⁶ low-spin hexammine rhodium(III) ion, all six d-electrons occupy the t₂g orbitals. The energy of each electron in these orbitals is -0.4Δo relative to the barycenter. wikibooks.org Therefore, the CFSE can be calculated as:
CFSE = (6 × -0.4Δo) + (0 × +0.6Δo) = -2.4Δo
Given the large value of Δo for [Rh(NH₃)₆]³⁺ (approximately 34,100 cm⁻¹), the complex has a very high CFSE. libretexts.org This high stabilization energy contributes significantly to the thermodynamic stability of the complex. The CFSE is highest for low-spin d⁶ complexes, which partly explains the vast number of known Co(III) and Rh(III) complexes. libretexts.orglibretexts.org
| d-electron Configuration | High Spin CFSE | Low Spin CFSE |
| d⁴ | -0.6Δo | -1.6Δo + P |
| d⁵ | 0 | -2.0Δo + 2P |
| d⁶ | -0.4Δo + P | -2.4Δo + 2P |
| d⁷ | -0.8Δo + 2P | -1.8Δo + P |
P represents the spin-pairing energy. sohag-univ.edu.eg
Racah Parameters and Interelectronic Repulsion
In a multi-electron system like a transition metal ion, there are repulsive forces between the electrons. Ligand Field Theory accounts for this interelectronic repulsion using Racah parameters (B and C). tnou.ac.inbnmu.ac.in These parameters quantify the energy of repulsion between electrons in the d-orbitals.
The values of Racah parameters for a metal ion in a complex are typically lower than those for the free ion. This reduction, known as the nephelauxetic effect, indicates a decrease in interelectronic repulsion upon complex formation. alhikmah.edu.ng The nephelauxetic ratio (β = B_complex / B_free_ion) is a measure of the covalency of the metal-ligand bond; a smaller β value suggests a greater degree of covalent character. alhikmah.edu.ng Tanabe-Sugano diagrams, which plot the energy of electronic states as a function of Δo, are constructed using Racah parameters and are used to interpret the electronic spectra of transition metal complexes. tnou.ac.inlibretexts.org For the hexammine rhodium(III) ion, analysis of its absorption spectrum allows for the determination of both Δo and the Racah parameter B, providing a comprehensive understanding of its electronic structure.
Molecular Dynamics (MD) Simulations of Solution Behavior
Theoretical investigations into the behavior of the hexammine rhodium(III) ion, [Rh(NH₃)₆]³⁺, in aqueous solutions have leveraged molecular dynamics (MD) simulations to elucidate the intricate interactions between the complex ion and its surrounding solvent environment. While direct and extensive MD studies exclusively focused on [Rh(NH₃)₆]³⁺ are not widespread in publicly available literature, valuable insights can be drawn from simulations of closely related systems, such as the hydrated Rh³⁺ aquaion, [Rh(H₂O)₆]³⁺, and other ammine complexes. researchgate.netrsc.org
MD simulations treat the complex ion and solvent molecules as classical particles interacting through a defined force field. These simulations track the trajectories of all atoms over time, providing a dynamic picture of the solution structure, energetics, and transport properties. A key approach in simulating such strongly-bound complexes is the "hydrated ion" or, in this case, "solvated ion" model. researchgate.net This model considers the central metal ion and its first coordination shell (the six ammonia ligands) as a single, stable entity. The interactions of this entire cationic unit with the surrounding water molecules are then simulated. researchgate.net
Studies on the analogous [Rh(H₂O)₆]³⁺ aquaion have shown that the first hydration shell is extremely stable, with very long residence times for the coordinated water molecules. researchgate.net This stability is attributed to the strong electrostatic attraction between the trivalent rhodium cation and the ligand dipoles. It is expected that the Rh-N bonds in [Rh(NH₃)₆]³⁺ would exhibit similar or even greater stability in solution due to the strong ligand field of ammonia.
MD simulations focusing on the solution behavior of such ions typically investigate several key aspects:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule (specifically, its oxygen or hydrogen atoms) at a certain distance from the central metal ion or the hydrogen atoms of the ammonia ligands. For [Rh(NH₃)₆]³⁺, RDFs would reveal the structure of the hydration shells beyond the primary coordination sphere. It is anticipated that a well-defined second hydration shell would be observed, with water molecules oriented to form hydrogen bonds with the amine protons of the [Rh(NH₃)₆]³⁺ complex.
Coordination Numbers: By integrating the RDFs, the average number of water molecules in the first and second hydration shells can be calculated. This provides a quantitative measure of how the complex ion structures the surrounding solvent.
Hydrogen Bonding: A critical aspect of the solution behavior is the network of hydrogen bonds between the ammonia ligands and the surrounding water molecules. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are crucial for the solvation and stability of the complex in water.
Dynamical Properties: Simulations also yield data on dynamic properties such as the diffusion coefficient of the complex ion and the residence time of water molecules in the second hydration shell. For a trivalent cation like [Rh(NH₃)₆]³⁺, strong ion-solvent interactions are expected to significantly slow down its diffusion compared to bulk water and result in relatively long residence times for second-shell water molecules. researchgate.net
Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces at each time step, offer a higher level of theory. rsc.org AIMD studies on related complexes like [Rh(phen)₂(NH₃)₂]³⁺ have been used to investigate the dynamics on excited state potential energy surfaces, revealing complex interactions between electronic states and molecular geometry. rsc.org Such methods could provide a highly accurate picture of the hydrogen bonding network and charge distribution around the [Rh(NH₃)₆]³⁺ ion in its ground state.
Table 1: Anticipated Structural and Dynamical Parameters from MD Simulations of [Rh(NH₃)₆]³⁺ in Aqueous Solution
| Parameter | Expected Finding | Rationale |
| First Hydration Shell | Comprises the six covalently bonded NH₃ ligands. | The [Rh(NH₃)₆]³⁺ complex is kinetically inert. |
| Rh-N Bond Distance | ~2.06 Å | Based on crystallographic data for similar complexes. researchgate.net |
| Second Hydration Shell Coordination Number | 12-15 water molecules | Typical for trivalent hexammine complexes due to extensive hydrogen bonding opportunities. |
| N-H···O(water) Hydrogen Bond Lifetime | Picoseconds | Reflects strong electrostatic interactions between the complex and solvent. |
| Diffusion Coefficient | Lower than bulk water | Due to the large size and strong solvation of the trivalent ion. |
| Second Shell Water Residence Time | > 100 ps | Indicative of a structurally well-ordered and stable second hydration shell. researchgate.net |
Electron Transfer Theory and Marcus Theory Applications
The electron self-exchange reaction involving the hexammine rhodium(III) and its reduced rhodium(II) counterpart is a fundamental process that can be described by Marcus theory. wikipedia.org This theory provides a powerful framework for understanding the rates of outer-sphere electron transfer reactions, where the coordination shells of the reactants remain intact during the electron jump. wikipedia.org
The self-exchange reaction is:
[Rh(NH₃)₆]³⁺ + [Rh(NH₃)₆]²⁺ ⇌ [Rh(NH₃)₆]²⁺ + [Rh(NH₃)₆]³⁺
According to Marcus theory, the rate constant (k) for this reaction is determined by the Gibbs free energy of activation (ΔG*). libretexts.org The theory partitions this activation energy into contributions from the solvent and the inner coordination shell of the reactants. wikipedia.org
The Marcus equation for the activation free energy is:
ΔG* = (λ/4)(1 + ΔG°/λ)²
For a self-exchange reaction, the standard Gibbs free energy change (ΔG°) is zero, simplifying the equation to:
ΔG* = λ/4
Here, λ is the reorganization energy, which is the sum of the outer-sphere (λₒ) and inner-sphere (λᵢ) reorganization energies: λ = λₒ + λᵢ.
Outer-Sphere Reorganization Energy (λₒ): This term represents the energy required to reorganize the solvent molecules around the reactants to create a configuration suitable for electron transfer. wikipedia.org It depends on the radii of the reactant ions, their separation distance, and the dielectric properties of the solvent. For the [Rh(NH₃)₆]³⁺/²⁺ couple, the significant charge and the polar nature of the aqueous solvent would lead to a substantial λₒ.
Inner-Sphere Reorganization Energy (λᵢ): This component is the energy associated with the changes in bond lengths and angles within the coordination sphere of the reactants upon electron transfer. wikipedia.org The Rh-N bond length is expected to be longer in the [Rh(NH₃)₆]²⁺ state (with an electron in an eg* anti-bonding orbital) than in the [Rh(NH₃)₆]³⁺ state (a low-spin d⁶ configuration with all electrons in t₂g orbitals). This change in bond distance upon oxidation/reduction contributes significantly to λᵢ. The self-exchange reaction for the analogous [Co(NH₃)₆]³⁺/²⁺ couple is known to be very slow, a fact attributed to a large inner-sphere reorganization energy due to the significant difference in Co-N bond lengths between the +2 and +3 oxidation states. nobelprize.org A similar large λᵢ is expected for the rhodium system.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for estimating the parameters needed for Marcus theory. rsc.orgrsc.org DFT calculations can be used to:
Optimize the geometries of both [Rh(NH₃)₆]³⁺ and [Rh(NH₃)₆]²⁺.
Calculate the Rh-N bond lengths in both oxidation states to determine the bond distortion (Δr).
Compute the vibrational frequencies associated with the Rh-N stretching modes.
From these calculated values, the inner-sphere reorganization energy can be estimated using the following classical equation for a harmonic oscillator model:
λᵢ = (1/2) Σ fᵢ (Δqᵢ)²
where fᵢ is the force constant of the i-th vibrational mode and Δqᵢ is the change in its equilibrium coordinate. For a symmetric breathing mode, this simplifies to being proportional to the force constant and the square of the change in the Rh-N bond length.
Table 2: Key Parameters in Marcus Theory for the [Rh(NH₃)₆]³⁺/²⁺ Self-Exchange Reaction
| Parameter | Description | Significance for [Rh(NH₃)₆]³⁺/²⁺ | Method of Determination |
| ΔG° | Standard Gibbs Free Energy Change | 0 (for self-exchange) | N/A |
| λₒ | Outer-Sphere Reorganization Energy | Energy to reorganize the water solvent. Expected to be significant due to the high charge and polar solvent. | Calculated using the dielectric continuum model, requires ionic radii and separation distance. |
| λᵢ | Inner-Sphere Reorganization Energy | Energy to change Rh-N bond lengths. Expected to be large due to the change from a (t₂g)⁶ to a (t₂g)⁶(eg)¹ electronic configuration. | Calculated from DFT-optimized geometries and vibrational frequencies. |
| ΔG | Gibbs Free Energy of Activation | Determines the reaction rate. Expected to be high, leading to a slow exchange rate. | ΔG = (λₒ + λᵢ) / 4 |
| k_et | Electron Transfer Rate Constant | The ultimate kinetic parameter. Predicted to be slow. | Calculated from ΔG* via the Eyring or Marcus equations. |
Reactivity and Reaction Mechanisms of Hexammine Rhodium Iii Ion
Ligand Substitution Reactions
Ligand substitution in the hexammine rhodium(III) ion involves the replacement of one or more of its ammonia (B1221849) ligands by other species. These reactions are typically slow due to the strong rhodium-nitrogen bonds and the d⁶ electronic configuration of Rh(III), which results in a high ligand field stabilization energy.
Aquation (Hydrolysis) Reactions: Kinetics and Mechanism
Aquation is a fundamental ligand substitution reaction where a ligand is replaced by a water molecule. For the hexammine rhodium(III) ion, this process is exceedingly slow under normal conditions. The study of the aquation of related pentaammine rhodium(III) complexes, [Rh(NH₃)₅X]ⁿ⁺, provides insight into the likely mechanism for the hexammine complex.
The rate of aquation for these complexes is generally independent of the entering ligand, suggesting a dissociative mechanism. However, detailed kinetic studies on various rhodium(III) amine complexes point towards an interchange mechanism. For hexaammine complexes specifically, an associative interchange (Iₐ) mechanism is often proposed, where the incoming water molecule plays a role in the transition state. researchgate.net This is in contrast to similar cobalt(III) complexes which favor a dissociative interchange (Iₔ) mechanism. researchgate.net The preference for an associative pathway in rhodium(III) is attributed to the larger size and more diffuse d-orbitals of the Rh(III) ion compared to Co(III), which can better accommodate an incoming nucleophile in the transition state.
Anation Reactions: Kinetics and Mechanism
Anation is the reverse of aquation, where a coordinated water molecule is replaced by an anion. To study anation for the hexammine complex, one must first generate the aquated species, [Rh(NH₃)₅(H₂O)]³⁺. The kinetics of anation of [Rh(NH₃)₅(H₂O)]³⁺ by various anions such as chloride, bromide, and sulfate (B86663) have been investigated. researchgate.net
These reactions typically follow a rate law that is first order in both the complex and the entering anion concentration, consistent with an interchange mechanism. The formation of an ion pair between the cationic complex and the entering anion is a key initial step, followed by the interchange of the water ligand with the anion within this ion pair. researchgate.net The rate of these anation reactions is influenced by the nature of the entering anion, with more nucleophilic anions generally reacting faster.
| Anating Ligand | Temperature (°C) | Ionic Strength (M) | Rate Constant (k) | Reference |
| Chloride (Cl⁻) | 65 | 1.5 | Varies with [Cl⁻] | researchgate.net |
| Bromide (Br⁻) | 65 | 1.5 | Varies with [Br⁻] | researchgate.net |
| Sulfate (SO₄²⁻) | 65 | Varies | Equilibrium reached | researchgate.net |
This table presents qualitative data on the anation reactions of [Rh(NH₃)₅(H₂O)]³⁺, as specific rate constants were not provided in the search results.
Pathways of Substitution: Associative vs. Dissociative Mechanisms
The distinction between associative (A) and dissociative (D) mechanisms lies in the sequence of bond-making and bond-breaking steps. In a pure associative mechanism, the incoming ligand binds to form a higher-coordination-number intermediate before the leaving group departs. libretexts.orgwikipedia.org Conversely, a pure dissociative mechanism involves the departure of the leaving group to form a lower-coordination-number intermediate, which is then captured by the incoming ligand. libretexts.orglibretexts.org
For octahedral d⁶ complexes like hexammine rhodium(III), which are coordinatively saturated with 18 electrons, a purely associative pathway leading to a 20-electron intermediate is considered unlikely. libretexts.org However, the evidence for rhodium(III) amine complexes often points towards an interchange (I) mechanism, which is a continuum between the A and D extremes. wikipedia.org
The key distinction within the interchange mechanism is whether it has more associative (Iₐ) or dissociative (Iₔ) character. In an Iₐ mechanism, bond-making with the incoming ligand is more significant in the transition state, while in an Iₔ mechanism, bond-breaking of the leaving group is more advanced. wikipedia.org For the aquation of [Rh(NH₃)₆]³⁺, the associative interchange (Iₐ) pathway is favored. researchgate.net This is supported by the observation that steric bulk added to the amine ligands has a different kinetic effect on Rh(III) complexes compared to Co(III) complexes, suggesting a different degree of bond-making in the transition state. researchgate.net
Electron Transfer Reactions (Redox Chemistry)
Electron transfer reactions involving the hexammine rhodium(III) ion typically involve its reduction to the corresponding rhodium(II) species. These reactions can proceed through two primary pathways: outer-sphere and inner-sphere mechanisms.
Outer-Sphere Electron Transfer Pathways
In an outer-sphere electron transfer (OSET) reaction, the coordination shells of both the oxidant and the reductant remain intact during the electron transfer event. mdpi.comyork.ac.ukdavuniversity.org The electron tunnels through the space separating the two complexes. For the hexammine rhodium(III) ion, which has substitutionally inert ligands, the outer-sphere pathway is a common mechanism for its reduction.
The rate of outer-sphere electron transfer is governed by several factors, including the difference in the reduction potentials of the reacting species, the distance between the redox centers, and the reorganizational energy required to change the bond lengths and solvent orientation upon electron transfer. york.ac.ukdavuniversity.org Reactions involving the [Rh(NH₃)₆]³⁺/²⁺ couple are often used as examples of outer-sphere systems due to the inertness of the ammonia ligands to substitution on the timescale of electron transfer.
Inner-Sphere Electron Transfer Considerations
An inner-sphere electron transfer (ISET) mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. york.ac.ukwikipedia.org This bridging ligand acts as a conduit for the electron to travel from the reductant to the oxidant.
For the hexammine rhodium(III) ion to participate in an inner-sphere reaction, one of its ammonia ligands would need to act as a bridging ligand. However, the ammonia ligands in [Rh(NH₃)₆]³⁺ lack the ability to bridge two metal centers effectively. Furthermore, the substitution inertness of the complex makes the formation of such a bridged intermediate highly unfavorable. wikipedia.org Therefore, inner-sphere electron transfer is not a typical reaction pathway for the hexammine rhodium(III) ion itself. Instead, for an inner-sphere mechanism to occur with a rhodium ammine complex, a ligand capable of bridging, such as a halide, must be present in the coordination sphere, as seen in complexes like [Rh(NH₃)₅Cl]²⁺. wikipedia.org In such cases, the halide can bridge between the rhodium center and the reductant, facilitating the electron transfer.
Electrochemical Properties and Cyclic Voltammetry Studies
The electrochemical behavior of rhodium(III) complexes is typically characterized by metal-centered reduction. While specific cyclic voltammetry data for the [Rh(NH₃)₆]³⁺ ion is not extensively detailed in recent literature, the general principles can be understood from related Rh(III) complexes. mdpi.comnsf.gov The reduction of Rh(III) often proceeds via a two-electron step to form a Rh(I) species, particularly in the presence of ligands that can stabilize the lower oxidation state. mdpi.comnsf.gov
For many rhodium(III) complexes, cyclic voltammetry reveals an initial reduction of the Rh(III) center. For instance, some Rh(III) chloride complexes show a quasi-reversible, two-electron reduction process corresponding to the Rh(III)/Rh(I) couple. nsf.gov The mechanism can be complex, sometimes involving an ECE' (Electron transfer-Chemical step-Electron transfer) process where an initial one-electron reduction is followed by a rapid chemical change (like ligand dissociation) and then a second one-electron transfer. nsf.gov Other rhodium(III) complexes with different ligand sets may show two distinct, sequential one-electron reductions (Rh(III) → Rh(II) → Rh(I)). nsf.gov
In the case of the hexammine rhodium(III) ion, the reduction would involve the addition of electrons to the metal center. The standard reduction potential for the analogous [Co(NH₃)₆]³⁺ + e⁻ ⇌ [Co(NH₃)₆]²⁺ couple is +0.108 V versus the standard hydrogen electrode (SHE). ulaval.cascribd.com Given the general trends in the periodic table, the reduction potential for the Rh(III)/Rh(II) couple in the hexammine complex is also expected to be in this range. The stability of the resulting Rh(II) or Rh(I) ammine species in solution would significantly influence the reversibility of the redox process observed in a cyclic voltammogram.
Table 1: Representative Electrochemical Data for Rhodium(III) Complexes This table includes data for related Rh(III) complexes to illustrate typical electrochemical behavior, as specific cyclic voltammetry parameters for [Rh(NH₃)₆]³⁺ are not detailed in the provided sources.
| Complex | Redox Process | Potential (V) | Reference Electrode | Notes |
| [Cp*Rh(PQN)Cl]⁺ | Rh(III) → Rh(I) | -1.19 | Fc⁺/Fc | Quasi-reversible, 2e⁻ process. nsf.gov |
| [Rh(tpy)(CH₃CN)Cl₂]⁺ | Rh(III) → Rh(I) | Epc = -1.13 | Ag/AgNO₃ | Irreversible 2e⁻ reduction. mdpi.com |
| [Rh(tpy)(CH₃CN)Cl₂]⁺ | Ligand Reduction | Epc = -1.95 | Ag/AgNO₃ | One-electron reduction of the terpyridine ligand. mdpi.com |
Photochemical Reactions
The photochemical reactions of hexammine rhodium(III) and related ammine complexes are primarily centered on ligand field (d-d) excitation, which populates excited states that can lead to ligand substitution, electron transfer, or luminescence. pbworks.com
Irradiation of Rh(III) ammine complexes in the ligand field absorption bands typically induces photosubstitution reactions, most commonly the replacement of a ligand by a solvent molecule (photoaquation in aqueous solutions). scribd.comrug.nl For complexes of the type [Rh(NH₃)₅X]ⁿ⁺, the identity of the leaving group depends on the nature of X. For instance, in halopentaammine rhodium(III) complexes, irradiation leads to either halide aquation or ammonia aquation. rug.nl The chloride and bromide complexes primarily undergo halide aquation, while the iodo-substituted complex favors the dissociation of an ammonia molecule. rug.nl
While the quantum yield for the photoaquation of [Rh(NH₃)₆]³⁺ is low, the process involves the dissociation of an ammonia ligand to form [Rh(NH₃)₅(H₂O)]³⁺. econtent.in The efficiency of these photosubstitution reactions is generally wavelength-independent when irradiating within the ligand field bands, suggesting that reaction occurs from the lowest-energy excited state. The quantum yields for related pentaammine complexes provide insight into the efficiency of these processes. rug.nlescholarship.org
Table 2: Photoaquation Quantum Yields (Φ) for Selected [Rh(NH₃)₅L]³⁺ Complexes Data illustrates the efficiency of ligand dissociation upon irradiation into the ligand field bands.
| Complex (L) | Leaving Group | Quantum Yield (Φ) | Reference |
| Pyridine | Pyridine | 0.43 | rug.nl |
| 3-Chloropyridine | 3-Chloropyridine | 0.45 | rug.nl |
| Acetonitrile | Acetonitrile | 0.50 | rug.nl |
| [Rh(NH₃)₅Cl]²⁺ | Cl⁻ | 0.20 | escholarship.org |
| [Rh(NH₃)₅Br]²⁺ | Br⁻ | 0.20 | escholarship.org |
Photoinduced electron transfer (PET) involves the transfer of an electron from an excited state of a donor molecule to an acceptor molecule, or from a ground state donor to an excited state acceptor. While Rh(III) polypyridyl complexes are known to participate in PET reactions, specific studies detailing the involvement of [Rh(NH₃)₆]³⁺ are less common. However, the analogous [Ru(NH₃)₆]³⁺ ion is often used as a classic outer-sphere electron acceptor (quencher) in photochemical studies, suggesting that [Rh(NH₃)₆]³⁺ could potentially play a similar role. The high positive charge and the oxidizing nature of the Rh(III) center make it a plausible candidate for acting as an electron acceptor in a bimolecular quenching process. In such a scenario, an excited photosensitizer would transfer an electron to the rhodium complex, generating a Rh(II) species which would likely be unstable and undergo further reaction.
Rhodium(III) ammine complexes are known to exhibit luminescence from their lowest-energy ligand field excited states. researchgate.net This emission is characterized as a spin-forbidden d-d phosphorescence, arising from the transition from the triplet ³T₁g state to the singlet ¹A₁g ground state. pbworks.com The emission for [Rh(NH₃)₆]³⁺ in aqueous solution is observed as a broad band centered at approximately 480 nm. researchgate.net
The luminescence quantum yields for these d⁶ complexes are generally low in aqueous solution at room temperature because of efficient non-radiative decay pathways and competing photoaquation reactions. pbworks.comescholarship.org The efficiency of luminescence is sensitive to the environment and can be enhanced by deuterating the ammine ligands, which reduces the rate of non-radiative decay. escholarship.org This effect is demonstrated in studies of [Rh(NH₃)₅Cl]²⁺ and [Rh(NH₃)₅Br]²⁺, where the perdeuterated analogues show higher quantum yields for both photoemission and photosubstitution. escholarship.org
Table 3: Photophysical Properties of Hexammine Rhodium(III) Ion
| Property | Value | Conditions | Reference |
| Absorption Maxima (λ_max) | ~260 nm, ~310 nm | Aqueous Solution | researchgate.net |
| Emission Maximum (λ_em) | ~480 nm | Aqueous Solution | researchgate.net |
| Emission Type | Phosphorescence (³T₁g → ¹A₁g) | - | pbworks.com |
Acid-Base Properties and Proton Exchange Processes
The ammonia ligands coordinated to a highly charged metal center like Rh(III) are more acidic than free ammonia (pKa ~33). wikipedia.org The strong polarization of the N-H bond by the Rh³⁺ ion facilitates the dissociation of a proton, a property common to metal ammine complexes. For highly cationic complexes, such as those of Co(III) and Pt(IV), the conjugate base (an amido complex) can be formed in basic solutions. wikipedia.org
This deprotonation is a key step in the base-catalyzed hydrolysis of related cobalt(III) ammine complexes, known as the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. wikipedia.org While the hexammine rhodium(III) ion is kinetically robust, the increased acidity of its protons means that it can undergo proton exchange with solvent molecules. Studies on related chromium(III) ammine complexes have investigated these proton-exchange rates. researchgate.net For [Rh(NH₃)₆]³⁺, it is expected that in basic aqueous solutions (particularly D₂O), the ammine protons will exchange with deuterons from the solvent, a process that can be monitored by techniques like NMR spectroscopy. However, specific pKa values and quantitative exchange rates for [Rh(NH₃)₆]³⁺ are not widely reported.
Solution Chemistry and Intermolecular Interactions of Hexammine Rhodium Iii Ion
Solvation Dynamics and Solvent Effects on Reactivity
The interaction between the hexammine rhodium(III) ion and the surrounding solvent molecules, known as solvation, plays a critical role in its reactivity. The solvation of the developing charge separation as a ligand dissociates from the Rh(III) center can have a major impact on the reaction barrier. rsc.org For instance, in the dissociation of a chloride ligand from a related rhodium(III) ammine complex, the solvation of the forming charged species significantly influences the activation energy. rsc.org The polarity and hydrogen-bonding ability of the solvent can affect the rates and selectivity of reactions involving such complexes. chemrxiv.org
The Hughes-Ingold rules provide a framework for understanding these effects. If the transition state of a reaction has a greater charge density than the reactants, a more polar solvent is expected to increase the reaction rate. rsc.org Conversely, if the transition state has a lower charge density, a more polar solvent will decrease the rate. rsc.org The ability of a solvent to form hydrogen bonds with the ammine ligands of the [Rh(NH3)6]3+ ion can also stabilize the complex and influence its reactivity.
While detailed studies on the solvation dynamics of [Rh(NH3)6]3+ itself are not extensively documented, research on analogous systems provides valuable insights. For example, studies on the photo-abstraction of electrons from aqueous halides show that the structural reorganization of the solvent shell occurs on a picosecond timescale. rsc.org Similar rapid solvent reorganization is expected around the hexammine rhodium(III) ion following any change in its charge or structure during a reaction.
Ion Pairing and Association Constants Determination
In solution, the positively charged [Rh(NH3)6]3+ cation can form ion pairs with anions present in the medium. This association is primarily driven by electrostatic attraction. The formation of these outer-sphere complexes can be described by an equilibrium, and the extent of this interaction is quantified by the ion pair association constant (KA).
The determination of these constants often relies on spectrophotometric or kinetic measurements. For instance, the anation reactions of the closely related [Rh(NH3)5H2O]3+ ion with chloride and bromide have been interpreted based on the rapid pre-formation of an ion pair, followed by a slower interchange reaction. This kinetic behavior allows for the calculation of the association constants. acs.org Similarly, studies on the association of [Co(NH3)6]3+ with various anions provide a model for understanding the behavior of its rhodium analogue. connectedpapers.com
The table below presents association constants for the ion pairing of hexaamminecobalt(III) with various anions, which can be considered indicative of the behavior expected for hexammine rhodium(III).
| Anion | Association Constant (KA) for [Co(NH3)6]3+ | Method | Reference |
|---|---|---|---|
| Sulfate (B86663) (SO42-) | ~1000 M-1 | Spectrophotometry | acs.org |
| Chloride (Cl-) | ~30 M-1 | Spectrophotometry | acs.org |
| Perchlorate (ClO4-) | Data available | Solubility Measurements | connectedpapers.com |
Electrolyte Effects on Reaction Kinetics
The kinetics of reactions involving the hexammine rhodium(III) ion are sensitive to the presence and concentration of electrolytes in the solution. These effects can be attributed to several factors, including the modification of the ionic atmosphere surrounding the complex and direct participation of the electrolyte ions in the reaction mechanism through ion pairing.
Studies on the reduction of the analogous hexaammineruthenium(III) ion, [Ru(NH3)6]3+, demonstrate that the rate constants depend significantly on the identity and concentration of the anions present. nih.gov For instance, the rate of reduction varies in the order CF3SO3- < Cl- < ClO4-, while being independent of the cation of the supporting electrolyte (Na+, K+, H+). nih.gov This suggests a direct role for the anion in mediating the electron transfer process. A linear dependence of the rate constant on the chloride concentration was observed, implying that Cl- is directly involved in the reaction. nih.gov
Increasing the electrolyte concentration generally influences reaction rates. For the reduction of [Ru(NH3)6]3+ at gold electrodes, the standard rate constants were found to increase with an increase in the electrolyte concentration. nih.gov These phenomena are often analyzed in the context of the Frumkin effect, which accounts for the influence of the electrical double layer at an electrode surface on the concentration of the reactant and the effective potential difference driving the reaction.
Speciation Studies in Aqueous and Non-Aqueous Media
The hexammine rhodium(III) ion, [Rh(NH3)6]3+, is known for its kinetic inertness, meaning its ligands exchange slowly. In aqueous solution under neutral or acidic conditions, it is the predominant species. uou.ac.in Its synthesis often requires harsh conditions, such as heating in concentrated aqueous ammonia (B1221849) in an autoclave, which underscores its stability. nih.govkobv.de
However, the speciation can change under different conditions. In solutions with high concentrations of other potential ligands, substitution reactions can occur. For example, in concentrated hydrochloric acid, chloro-ammine complexes such as [Rh(NH3)5Cl]2+ and others in the [RhClx(NH3)6-x] series can be formed. nih.gov The complex [Rh(NH3)5Cl]Cl2 is a particularly stable and common rhodium(III) ammine complex. nih.gov
The behavior in non-aqueous solvents is less documented but is crucial for applications in organic synthesis and catalysis. The solubility and stability of [Rh(NH3)6]3+ salts in non-aqueous media depend greatly on the solvent's properties, such as its polarity and coordinating ability. In non-coordinating solvents, the ion is likely to remain intact, whereas in strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), solvent molecules might compete with the ammonia ligands, potentially leading to substitution, although this would likely require significant energy input due to the inertness of the complex. The stability of enzymes in non-aqueous solvents, which is influenced by factors like the solvent's hydrophobicity (log P), illustrates how the medium can drastically affect the behavior of complex molecules. ftb.com.hrmdpi.com While not directly analogous, these principles suggest that the choice of non-aqueous solvent would be critical in controlling the speciation and reactivity of the hexammine rhodium(III) ion.
The study of double-complex salts, such as [Rh(NH3)6][Co(C2O4)3], further confirms the stability of the [Rh(NH3)6]3+ cation as a structural unit, even in the solid state. mdpi.comsemanticscholar.org In these structures, the [Rh(NH3)6]3+ ion maintains its octahedral geometry with Rh-N bond lengths in the range of 2.052 to 2.087 Å. mdpi.comresearchgate.net
Comparative Studies with Analogous Hexammine Complexes
Comparison with Hexammine Cobalt(III) Complexes
The hexamminecobalt(III) ion, [Co(NH₃)₆]³⁺, is perhaps the most classic and thoroughly studied Werner-type complex. As cobalt and rhodium reside in the same group, a direct comparison of their M(III) hexammine complexes is particularly insightful.
Both [Co(NH₃)₆]³⁺ and [Rh(NH₃)₆]³⁺ are considered kinetically inert, meaning they undergo ligand substitution reactions very slowly. wikipedia.org Hexamminecobalt(III) is a classic example of an exchange-inert metal complex, capable of being recrystallized from concentrated hydrochloric acid without dissociation of the ammonia (B1221849) ligands. wikipedia.org This high kinetic inertness is a hallmark of low-spin d⁶ metal centers. wikipedia.orgmdpi.com
The kinetic inertness and thermodynamic stability of these complexes are intrinsically linked to their electronic structure, specifically the Ligand Field Stabilization Energy (LFSE). For an octahedral low-spin d⁶ complex, all six d-electrons occupy the lower-energy t₂g orbitals, resulting in a large, favorable LFSE. libretexts.org The magnitude of this stability is determined by the ligand field splitting parameter, Δₒ.
A comparison of the Δₒ values for the aqueous M(III) ammine complexes reveals a significantly stronger ligand field for rhodium:
For [Co(NH₃)₆]³⁺, Δₒ is approximately 23,000 cm⁻¹. libretexts.org
For [Rh(NH₃)₆]³⁺, Δₒ is approximately 33,900 cm⁻¹. libretexts.org
The substantially larger Δₒ for the rhodium complex indicates a greater LFSE. This contributes to both higher thermodynamic stability and greater kinetic inertness for [Rh(NH₃)₆]³⁺ compared to its cobalt analogue. The stronger metal-ligand bonds in the rhodium complex, a consequence of the more effective orbital overlap of the larger 4d orbitals compared to 3d orbitals, result in a higher activation energy for ligand substitution. While one study on the exchange of a dimethylformamide (DMF) ligand in [M(NH₃)₅(DMF)]³⁺ (M = Co, Rh) showed a slightly faster exchange rate for rhodium in that specific non-aqueous system, the general trend established by ligand field theory and aqueous chemistry points to Rh(III) complexes being more inert than Co(III) complexes. libretexts.orgresearchgate.net
Table 1: Comparison of Ligand Field Splitting Parameters (Δₒ) for Hexammine Complexes
| Complex | Metal Ion | d-electron configuration | Spin State | Δₒ (cm⁻¹) |
| [Co(NH₃)₆]³⁺ | Co(III) | 3d⁶ | Low-spin | 23,000 libretexts.org |
| [Rh(NH₃)₆]³⁺ | Rh(III) | 4d⁶ | Low-spin | 33,900 libretexts.org |
| [Ir(NH₃)₆]³⁺ | Ir(III) | 5d⁶ | Low-spin | >33,900* |
| [Ru(NH₃)₆]³⁺ | Ru(III) | 4d⁵ | Low-spin | - |
| [Ru(NH₃)₆]²⁺ | Ru(II) | 4d⁶ | Low-spin | - |
| No direct value found in search results, but trend indicates it is the largest. |
The differences between the cobalt and rhodium systems are stark when considering electron transfer reactions. The [Co(NH₃)₆]³⁺/²⁺ self-exchange reaction is notoriously slow, with a rate constant of approximately 2 x 10⁻⁸ L·mol⁻¹·s⁻¹. researchgate.net This slow rate is due to the significant structural and electronic reorganization required. Upon reduction, Co(III) (low-spin, t₂g⁶) converts to Co(II) (high-spin, t₂g⁵eg²), involving a change in both spin state and population of the anti-bonding e₉ orbitals. researchgate.net This large activation barrier makes simple outer-sphere electron transfer highly unfavorable. Consequently, the inertness of the Co(III) coordination sphere was famously exploited to demonstrate the inner-sphere electron transfer mechanism. scribd.com
In contrast, while specific self-exchange data for [Rh(NH₃)₆]³⁺/²⁺ is less commonly cited, rhodium complexes generally participate in much faster electron transfer reactions than cobalt. For instance, DNA-mediated electron transfer from a photoexcited ruthenium complex to various acceptors showed that rhodium(III) complexes are effective electron acceptors. nih.gov The reduction of Rh(III) to Rh(II) does not typically involve a spin-state change, lessening the reorganization energy barrier compared to cobalt. This facilitates more rapid, often outer-sphere, electron transfer pathways.
Trends in Metal-Ligand Bonding Across the Transition Series
The comparisons above reveal a clear and systematic trend in metal-ligand bonding that is governed by the metal's position in the periodic table.
Effect of Principal Quantum Number (Down a Group): Moving down a group from Co (3d) to Rh (4d) to Ir (5d), the valence d-orbitals become larger and more diffuse. york.ac.uk This leads to more effective spatial and energetic overlap with ligand orbitals, resulting in stronger, more covalent metal-ligand bonds. libretexts.org This increased bond strength is directly reflected in the increasing values of the ligand field splitting parameter (Δₒ) down the group: Co(III) < Rh(III) < Ir(III). libretexts.org The consequence is a corresponding increase in both thermodynamic stability and kinetic inertness. libretexts.org
Effect of Metal Charge: For a given metal, increasing the oxidation state increases the effective nuclear charge, which contracts the d-orbitals and leads to stronger electrostatic attraction with the ligands. This generally increases the Δₒ value and the complex's stability. libretexts.orglibretexts.org
Advanced Research Directions and Future Perspectives
Exploration of New Synthetic Pathways
Traditional synthesis of the rhodium hexamine ion often involves heating rhodium(III) chloroamines with a concentrated aqueous solution of ammonia (B1221849) in an autoclave. researchgate.netnih.gov For instance, [Rh(NH₃)₅Cl]Cl₂ can be heated with concentrated ammonia water solution at 150°C for 100 hours to produce [Rh(NH₃)₆]Cl₃. nih.govkobv.ded-nb.info This method is considered robust and can be used with various starting rhodium(III) chloroamines or even rhodium(III) chloride to achieve nearly quantitative yields. nih.govkobv.ded-nb.info
However, current research is exploring more efficient and environmentally friendly synthetic routes. These new pathways aim to reduce the harsh reaction conditions, such as high temperatures and pressures, and to minimize the use of hazardous reagents. The development of "green" synthesis methods is a key objective, focusing on the use of milder reagents and more energy-efficient processes.
One area of exploration is the use of alternative rhodium precursors and ammonia sources. For example, the reaction of Na₃[Rh(NO₂)₆] with sulfanilic acid and ammonia has been used to prepare related rhodium-ammine complexes. kobv.de Further research into similar reactions could lead to more direct and less energy-intensive routes to the hexamine complex. The goal is to develop synthetic protocols that are not only more sustainable but also provide better control over the purity and yield of the final product.
Development of Advanced Spectroscopic Probes
Advanced spectroscopic techniques are crucial for a deeper understanding of the electronic structure and dynamic behavior of the this compound. Techniques such as UV-vis absorption spectroscopy, Raman spectroscopy, and luminescence spectroscopy provide valuable insights into the properties of this complex.
The absorption spectrum of [Rh(NH₃)₆]³⁺ in an aqueous solution shows a maximum absorbance at 295 nm. brainly.comaskfilo.comchegg.com This absorption corresponds to electronic transitions within the complex and provides information about the energy levels of the d-electrons. brainly.com The crystal field splitting energy for this ion can be calculated from this absorbance maximum. askfilo.comchegg.com
| Spectroscopic Data for [Rh(NH₃)₆]Cl₃ | |
| IR Spectrum (cm⁻¹) | Assignment |
| 3276 (strong), 3181 (weak) | ν(NH₃) |
| 1616, 1572, 1546 | δₐ(NH₃) |
| 1302 (strong), 1279 (weak) | δₛ(NH₃) |
| 855, 821, 755 | ρᵣ(NH₃) |
| 470 | νₐ(RhN) |
| 310 | δₐ(NRhN) |
| Raman Spectrum (cm⁻¹) | Assignment |
| 515 | νₛ(RhN) |
| 480 | νₐ(RhN) |
| 240 | δ(NRhN) |
Table based on data from Yusenko et al., 2020. nih.govkobv.de
Luminescence studies are also of significant interest. While many rhodium(III) ammine complexes are known to undergo photosubstitution reactions from their ligand field excited states, detailed studies on the luminescence of the hexamine complex itself are less common. rsc.orgescholarship.org Future research will likely focus on using time-resolved laser spectroscopy to study the excited-state dynamics of [Rh(NH₃)₆]³⁺ in various environments. This could reveal new photochemical pathways and potential applications in areas like photocatalysis and light-emitting devices. researchgate.netrsc.orgnih.gov
Refinement of Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the properties and reactivity of the this compound. dergipark.org.trdergipark.org.trresearchgate.net DFT calculations can be used to predict a wide range of properties, including:
Thermophysical parameters: free energy, entropy, and heat of formation. dergipark.org.trdergipark.org.trresearchgate.net
Chemical reactivity descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap. dergipark.org.trdergipark.org.trresearchgate.net
Molecular properties: dipole moment, polarizability, and refractivity. dergipark.org.trdergipark.org.trresearchgate.net
These computational models allow researchers to simulate the behavior of the this compound and its derivatives, providing insights that can guide experimental work. dergipark.org.trdergipark.org.trresearchgate.net For example, DFT studies have been used to investigate the mechanism of ligand substitution reactions and to predict the stability of different rhodium ammine complexes. dergipark.org.trdergipark.org.trresearchgate.net
Future research in this area will focus on developing more accurate and sophisticated computational models. This will involve the use of higher levels of theory and larger basis sets to better account for relativistic effects and electron correlation. semanticscholar.org The refinement of these models will enable more precise predictions of the spectroscopic properties, reaction mechanisms, and potential applications of the this compound and related complexes. semanticscholar.orgnih.gov
Investigation of Supramolecular Interactions
The this compound can participate in a variety of supramolecular interactions, such as hydrogen bonding and ion pairing. nih.govmdpi.comuu.nl These non-covalent interactions play a crucial role in determining the structure and properties of materials containing this complex ion.
Hydrogen bonding between the ammine ligands of [Rh(NH₃)₆]³⁺ and surrounding anions or solvent molecules can lead to the formation of extended networks in the solid state. mdpi.commdpi.com These interactions have been studied using X-ray crystallography, which has revealed the intricate packing arrangements in various salts of the this compound. researchgate.netmdpi.comresearchgate.net
Ion pairing is another important aspect of the supramolecular chemistry of the this compound. uu.nlresearchgate.net The strength of the ion pairing between the [Rh(NH₃)₆]³⁺ cation and its counter-ion can influence the reactivity of the complex in solution. uu.nl For example, in catalysis, weaker ion pairing can lead to higher catalytic activity. uu.nl
Future research will focus on the rational design of supramolecular assemblies based on the this compound. nih.govmdpi.com This could involve the use of specific counter-ions or host molecules to control the structure and properties of the resulting materials. ugr.esugr.es Such research could lead to the development of new functional materials with applications in areas like catalysis, sensing, and drug delivery. researchgate.netcapes.gov.br
Role in Advanced Materials Science
The this compound serves as a valuable precursor for the synthesis of advanced materials. researchgate.netnumberanalytics.comresearchgate.net Its thermal decomposition can be used to produce rhodium-containing nanoparticles, alloys, and nitrides with unique catalytic and mechanical properties. mdpi.comnumberanalytics.comresearchgate.net
For example, the controlled decomposition of a novel single-source precursor, [Rh(NH₃)₆]₃(N₃)₅Cl₄, has been used to synthesize rhodium pernitride (RhN₂), a material with interesting mechanical and catalytic properties. d-nb.inforesearchgate.netresearchgate.net Similarly, double-complex salts containing the this compound have been used as precursors for bimetallic nanoparticles, which are of interest as catalysts. mdpi.com
The this compound and its derivatives are also being investigated for their potential applications in other areas of materials science. numberanalytics.comontosight.airsc.org For instance, rhodium complexes are being explored for their use in organic light-emitting diodes (OLEDs) and as catalysts for a variety of organic transformations. nih.govnumberanalytics.comontosight.airesearchgate.net
Future research in this area will continue to explore the use of the this compound as a building block for new materials. This will involve the development of new synthetic strategies to control the size, shape, and composition of the resulting materials. The unique properties of these materials will then be investigated for a wide range of applications, from catalysis and electronics to medicine. ontosight.aicaltech.eduresearchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of rhodium hexamine ions, and how can these be systematically evaluated?
- Methodological Answer : Reaction parameters (e.g., Rh³⁺ precursor concentration, ammonia/formaldehyde ratio, temperature) significantly influence yield and purity. A Central Composite Design (CCD) with Response Surface Methodology (RSM) is recommended for multivariable optimization. For example, and demonstrate that formaldehyde/ammonia ratios (2–10) and temperature (20–80°C) exhibit non-linear effects, with optimal yields at 60°C and 60 min reaction time . Statistical validation (e.g., Model F-value = 17.63, p < 0.01) ensures robustness .
Q. Which analytical techniques are most reliable for characterizing rhodium hexamine ion structure and purity?
- Methodological Answer :
- GC-MS : Detect hexamine via molecular ion (m/z 140) and base peak (m/z 42) with retention time calibration (7.64 min) .
- XRD : Resolve crystallographic features by comparing diffraction patterns to known hexamine complexes (e.g., used XRD to identify hexamine/pentaerythritol simulants) .
- UV-Vis Spectroscopy : Track Rh³⁺ coordination shifts (e.g., observed bandgap tuning in Rh³⁺-doped perovskites) .
Q. How can orthogonal experimental designs improve reproducibility in this compound synthesis?
- Methodological Answer : Orthogonal arrays (e.g., L9(3⁴) in ) isolate critical factors (e.g., bath temperature, reaction time). For cobalt hexamine chloride, temperature (60°C) and H₂O₂ concentration (6%) were dominant variables, increasing yield by 56.79% . Apply similar frameworks to Rh³⁺ systems.
Advanced Research Questions
Q. How do rhodium hexamine ions influence defect passivation and electronic properties in perovskite materials?
- Methodological Answer : Rh³⁺ incorporation in perovskites () reduces trap-state density by passivating halide vacancies and grain boundaries. Use:
- First-principles calculations : Predict bandgap tuning and defect formation energies (e.g., Rh³⁺ induced ordered cation arrangement) .
- Transient Absorption Spectroscopy : Quantify charge-carrier lifetime improvements (e.g., Rh³⁺ increased perovskite solar cell efficiency from 19.09% to 20.71%) .
Q. What statistical methods resolve contradictions in reported synthesis efficiencies of rhodium hexamine complexes?
- Methodological Answer : Contradictions often arise from variable interactions (e.g., solvent systems affecting decomposition rates). Apply:
- ANOVA and p-value analysis : Identify significant factors (e.g., ’s Model F-value = 17.63, p < 0.01) .
- Sensitivity Analysis : Rank parameters (e.g., found bath temperature contributes 47% to cobalt hexamine yield variance) .
Q. How can MAD phasing with heavy-atom derivatives improve structural resolution of rhodium hexamine complexes?
- Methodological Answer : Iridium hexamine derivatives () enabled MAD phasing to 3.2 Å resolution in RNA-binding studies. For Rh³⁺ complexes:
- Soak crystals with Rh³⁺ hexamine solutions to generate anomalous scattering.
- Refinement protocols : Use PHENIX or REFMAC with experimental phase constraints (e.g., achieved Rcryst = 0.280, Rfree = 0.317) .
Q. What mechanistic insights can kinetic studies provide about this compound stability under acidic conditions?
- Methodological Answer : Hexamine decomposes in acidic media via formaldehyde/ammonia release (). For Rh³⁺ systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
